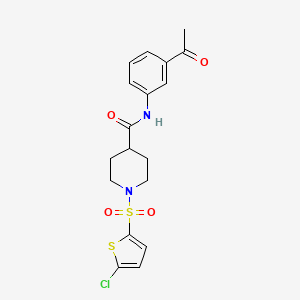

N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an amine. In the context of the provided papers, similar sulfonamide compounds have been synthesized and evaluated for various biological activities, including antimicrobial and enzyme inhibition properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multiple steps, starting from basic building blocks such as piperidine derivatives and sulfonyl chlorides. For instance, in one study, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives was achieved by treating substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides . Another study synthesized N-substituted derivatives of a piperidine-based compound through a series of reactions starting from benzenesulfonyl chloride . These methods highlight the versatility of sulfonamide chemistry and the ability to introduce various functional groups to modify the compound's properties.

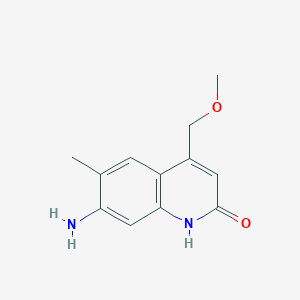

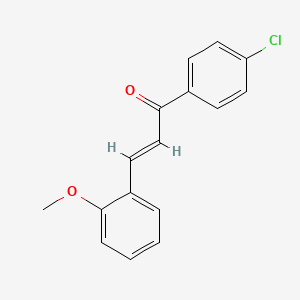

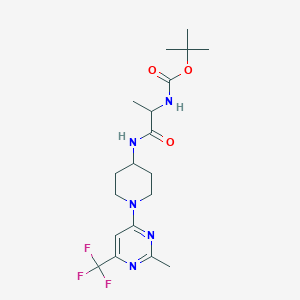

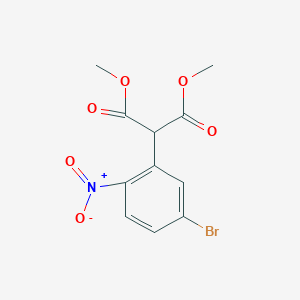

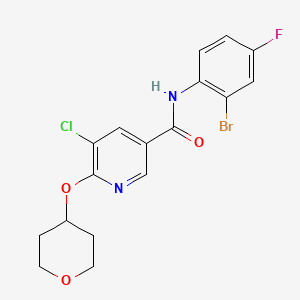

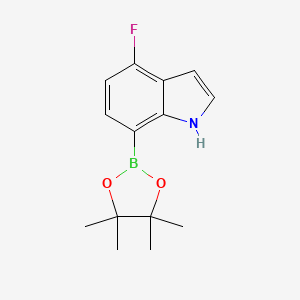

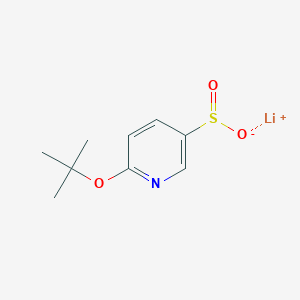

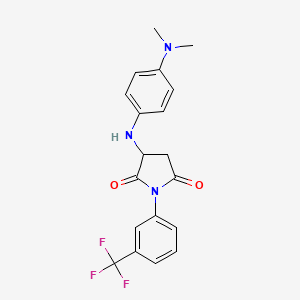

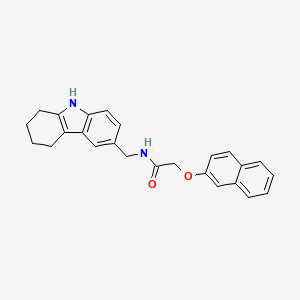

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the benzhydryl and sulfonamide rings can significantly influence the activity of these compounds. For example, the nature of substitutions on the benzhydryl ring was found to affect the antibacterial activity of the synthesized compounds . The molecular structures of these compounds were elucidated using techniques such as 1H-NMR, IR, and mass spectral data .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are essential for their synthesis and biological function. The reaction of sulfonyl chlorides with amines or hydrazides is a common method for synthesizing sulfonamide compounds . These reactions are typically carried out in the presence of a base and a polar aprotic solvent to facilitate the formation of the sulfonamide bond.

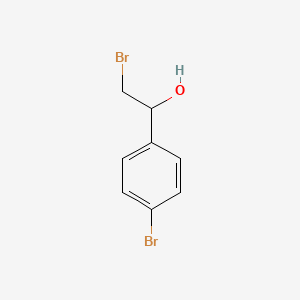

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. For instance, the presence of a carboxylic acid group can increase the solubility of the compound in water, which is beneficial for biological applications . The synthesized compounds' properties are characterized using various analytical techniques, including NMR, IR, and mass spectrometry, to confirm their identity and purity .

Applications De Recherche Scientifique

Synthesis and Evaluation of Heterocyclic Derivatives

Researchers have developed various heterocyclic derivatives with potential pharmacological applications. For instance, a study synthesized a series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. These compounds were subjected to enzyme inhibition activity against acetyl cholinesterase (AChE), with their potential as new drug candidates also assessed through hemolytic activity (Rehman et al., 2018).

Anti-Acetylcholinesterase Activity

Another study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. Introducing a bulky moiety in the para position of the benzamide significantly increased activity, with one compound showing an affinity 18,000 times greater for AChE than for BuChE (Sugimoto et al., 1990).

Antibacterial Activity

Ethyl piperidin-4-carboxylate was converted into various acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Among these, a compound bearing a 2-methylphenyl group showed significant growth inhibitory activity against various bacterial strains, indicating potential antibacterial applications (Iqbal et al., 2017).

Enzyme Inhibition Studies

In the quest for biologically active compounds, a series of new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and characterized. These compounds were screened for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing their potential as enzyme inhibitors. Molecular docking further supported their potential interactions with AChE and BChE proteins (Khalid, Rehman, & Abbasi, 2014).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S2/c1-12(22)14-3-2-4-15(11-14)20-18(23)13-7-9-21(10-8-13)27(24,25)17-6-5-16(19)26-17/h2-6,11,13H,7-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCXXVAWVPROMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2516009.png)

![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)

![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one](/img/structure/B2516024.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2516027.png)